[1,1'-Binaphthalen]-2-ol, 2'-(phenylmethoxy)-
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Overview
Description
[1,1’-Binaphthalen]-2-ol, 2’-(phenylmethoxy)- is a complex organic compound that belongs to the class of binaphthyl derivatives These compounds are characterized by the presence of two naphthalene rings connected at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Binaphthalen]-2-ol, 2’-(phenylmethoxy)- typically involves a multi-step process. One common method includes the reaction of 1-bromo-2-iodobenzene with substituted phenylboronic acid in the presence of bis(triphenylphosphine)palladium(II) chloride and potassium carbonate in a mixture of water and DME (dimethoxyethane) at 80°C . This reaction forms the binaphthyl core, which is then further functionalized to introduce the phenylmethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Binaphthalen]-2-ol, 2’-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine, while nitration can be done using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce dihydrobinaphthyl derivatives.
Scientific Research Applications
[1,1’-Binaphthalen]-2-ol, 2’-(phenylmethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of [1,1’-Binaphthalen]-2-ol, 2’-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. For instance, as a chiral ligand, it can coordinate with metal ions to form complexes that catalyze asymmetric reactions. The phenylmethoxy group can influence the compound’s electronic properties, enhancing its reactivity and selectivity in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: Another binaphthyl derivative used as a chiral ligand in asymmetric catalysis.
2’-Methoxy-1,1’-binaphthalen-2-amine: A related compound with a methoxy group at the 2’-position and an amine group at the 2-position.
Uniqueness
What sets [1,1’-Binaphthalen]-2-ol, 2’-(phenylmethoxy)- apart is its phenylmethoxy group, which imparts unique electronic and steric properties
Properties
CAS No. |
181767-12-4 |
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Molecular Formula |
C27H20O2 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
1-(2-phenylmethoxynaphthalen-1-yl)naphthalen-2-ol |
InChI |
InChI=1S/C27H20O2/c28-24-16-14-20-10-4-6-12-22(20)26(24)27-23-13-7-5-11-21(23)15-17-25(27)29-18-19-8-2-1-3-9-19/h1-17,28H,18H2 |
InChI Key |
WLKLZUQBHZFLMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)O |
Origin of Product |
United States |
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